Arjunetin

Übersicht

Beschreibung

Synthesis Analysis

Arjunetin, along with other triterpenoids such as arjunic acid and arjungenin, is extracted from the non-phenolic fraction of the alcoholic extract of T. arjuna's root bark. The isolation and structural elucidation of these compounds, including arjunetin, rely on a variety of spectroscopic methods, such as 1H and 13C NMR, which have been instrumental in determining their molecular structures and chemical characteristics (Anjaneyulu & Prasad, 1982).

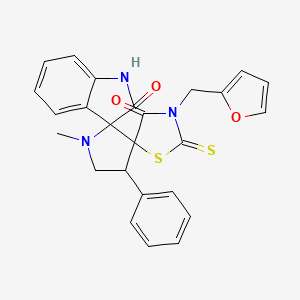

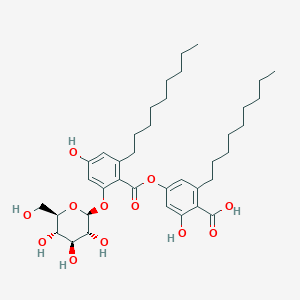

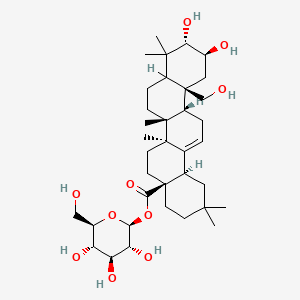

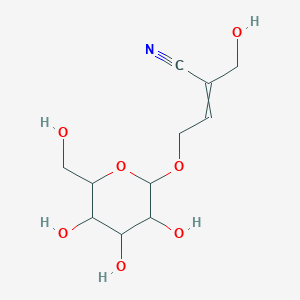

Molecular Structure Analysis

The molecular structure of arjunetin has been elucidated through comprehensive spectroscopic analysis, including NMR and mass spectrometry. These studies have revealed arjunetin's complex triterpenoid skeleton, characterized by multiple hydroxyl groups and a glucuronopyranoside moiety, contributing to its biological activity and pharmacological profile (Anjaneyulu & Prasad, 1982).

Chemical Reactions and Properties

Research has explored the chemical properties of arjunetin, including its role in modulating enzyme activity in human liver microsomes. For example, arjunetin has been evaluated for its potential to inhibit key cytochrome P450 enzymes, which play a crucial role in drug metabolism. However, findings suggest that while T. arjuna extracts significantly inhibit enzyme activity, arjunetin alone does not show significant inhibition, indicating its selective chemical interactions (Varghese et al., 2015).

Physical Properties Analysis

The physical properties of arjunetin, such as solubility and crystallinity, contribute to its biological efficacy and application in drug formulation. Techniques like X-ray diffraction and Hirshfeld surface analysis have been employed to investigate the crystal packing and intermolecular interactions of arjunetin derivatives, providing insights into its physicochemical characteristics and stability (Seth et al., 2011).

Chemical Properties Analysis

Arjunetin exhibits a variety of chemical properties, including antioxidant and enzyme inhibitory activities, which have been explored through in vitro studies. These properties are attributed to its complex molecular structure, which interacts with biological molecules and enzymes, modulating their activity and contributing to the therapeutic effects of T. arjuna (Varghese et al., 2015).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Arjunetin is used as a marker compound in the bark of Terminalia arjuna for the detection of probable adulterants . The bark of Terminalia arjuna is traditionally used for cardio-protective and cardio-strengthening properties worldwide .

Methods of Application or Experimental Procedures

Investigation was carried out on stem bark powders from T. arjuna, T. bellirica, T. calamansanai, and T. chebula using the high-performance thin-layer chromatography (HPTLC) technique . The method exploited pre-coated silica gel TLC aluminum plates 60F254 on aluminum sheets (10 × 20 cm) as the stationary phase, while the mobile phase consisted of toluene‒ethyl acetate‒formic acid (5:4:1, V/V) .

Results or Outcomes

The presence of arjungenin and arjunetin was confirmed by the ultraviolet (UV) exposure of all TLC patterns of samples compared with standards within RF 0.43 and 0.67, respectively . The regression mode for the calibration plots arjunetin and arjungenin showed good linear relationship (i.e., R2 = 0.9921, SD = 3.53% and R2 = 0.98687, SD = 13.77%, respectively), in the concentration range of 100–1000 ng/spot .

2. Antiviral Activity Against SARS-CoV-2

Summary of the Application

Arjunetin has been proposed as a promising drug candidate against SARS-CoV-2 . It was isolated from the ethanolic bark extract of Terminalia arjuna as a bio-active compound .

Methods of Application or Experimental Procedures

Molecular docking and molecular dynamics studies were performed to investigate the binding of arjunetin to key targets of SARS-CoV-2 namely, 3CLpro, PLpro, and RdRp .

Results or Outcomes

Arjunetin binds to the key targets of SARS-CoV-2 with higher binding energy values (3CLpro, -8.4 kcal/mol; PLpro, -7.6 kcal/mol and RdRp, -8.1 kcal/mol) as compared with FDA approved protease inhibitor drugs to Lopinavir (3CLpro, -7.2 kcal/mole and PLpro -7.7 kcal/mole) and Remdesivir (RdRp -7.6 kcal/mole) . The results transpired that the binding affinity of Arjunetin is higher than Remdesivir in the RNA binding cavity of RdRp .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-31(2)11-13-35(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-33(5)19(20(35)15-31)7-8-24-34(33,6)10-9-23-32(3,4)28(43)21(39)16-36(23,24)18-38/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22-,23?,24-,25-,26+,27-,28-,29+,33-,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWNEOKIHCAVIU-FZFZDMCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3[C@@]([C@@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@H](C3(C)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953335 | |

| Record name | 1-O-(2,3,25-Trihydroxy-28-oxoolean-12-en-28-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

CAS RN |

31297-79-7 | |

| Record name | Arjunetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031297797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(2,3,25-Trihydroxy-28-oxoolean-12-en-28-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)

![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)